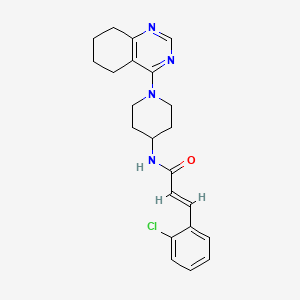
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, also known as PD173074, is a small molecular inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs play a crucial role in cell growth, differentiation, and survival, making them important targets for cancer therapy. PD173074 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of various cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Grigoryan et al. (2008) explored the synthesis of pyrimidines, including compounds structurally related to 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, and their antitumor properties. The research demonstrated the potential antitumor effects of these compounds, highlighting their significance in cancer research (Grigoryan et al., 2008).
Antiviral Activity
In the context of antiviral research, Hocková et al. (2003) investigated 2,4-diaminopyrimidine derivatives, which are structurally related to the compound . They found that these derivatives inhibited retrovirus replication in cell culture, suggesting potential applications in the treatment of viral infections (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds, including benzodifuranyl and thiazolopyrimidines derived from substances structurally related to this compound. These compounds were found to have significant anti-inflammatory and analgesic activities, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).
Crystallography and Molecular Recognition
Research by Rajam et al. (2017) focused on the crystalline forms of aminopyrimidine compounds, closely related to the compound , and their molecular recognition processes involving hydrogen bonding. This study contributes to understanding the structural and recognition aspects of such compounds (Rajam et al., 2017).
H1-Antihistaminic and Antimuscarinic Effects
Maggiali et al. (1988) synthesized compounds structurally akin to this compound and evaluated their inhibitory properties against histamine and acetylcholine. Their findings contribute to the understanding of the antihistaminic and antimuscarinic potential of such compounds (Maggiali et al., 1988).
Aggregation-Induced Emission
Mendigalieva et al. (2022) studied compounds including 5-(benzylidene)pyrimidine-2,4,6-triones, which are structurally related to the compound , for their spectral-luminescent properties. Their research contributes to the development of luminescent materials and fluorescent probes (Mendigalieva et al., 2022).
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-23-12-7-5-11(6-8-12)10-13-15(18)21-17(22-16(13)19)14-4-2-3-9-20-14/h2-9H,10H2,1H3,(H4,18,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQRSSNRWBYLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)
![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)
![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)
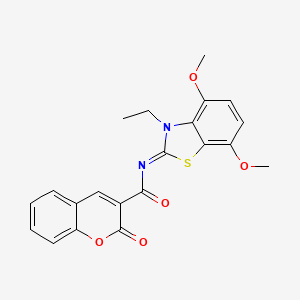

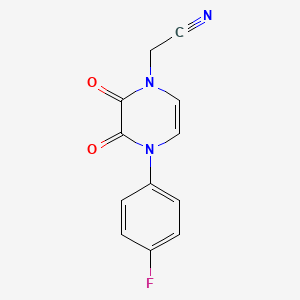
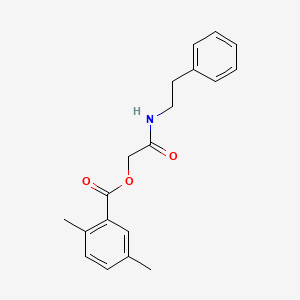
![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)
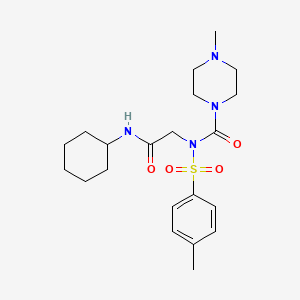
![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)
